molecular formula C24H25BrN4O2S B11643935 N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11643935
M. Wt: 513.5 g/mol
InChI Key: PRZYUZQJBFAOHI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Sulfonamide Formation: The brominated benzimidazole is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present.

    Substitution: The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The sulfonamide group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-(4-methylphenyl)-1H-benzimidazol-2-amine: A similar compound with a different substituent.

    4-bromo-2-(1H-benzimidazol-2-yl)aniline: Another brominated benzimidazole derivative.

Uniqueness

N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25BrN4O2S

Molecular Weight

513.5 g/mol

IUPAC Name

N-[4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H25BrN4O2S/c1-3-14-29-23-7-5-4-6-22(23)27-24(29)26-16-18-15-19(25)10-13-21(18)28-32(30,31)20-11-8-17(2)9-12-20/h4-13,15,28H,3,14,16H2,1-2H3,(H,26,27)

InChI Key

PRZYUZQJBFAOHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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